N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide is an organic compound that features a benzodioxole moiety and a diethoxybenzamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Benzodioxole to Benzamide: This step involves the reaction of the benzodioxole derivative with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzodioxole or diethoxybenzamide moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide is unique due to the presence of both benzodioxole and diethoxybenzamide moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-22-15-8-6-14(10-18(15)23-4-2)19(21)20-11-13-5-7-16-17(9-13)25-12-24-16/h5-10H,3-4,11-12H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDDQXHKXDCVRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323697 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641519 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349438-61-5 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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